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N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

DNA-PK DNA Damage Repair Kinase Inhibitor

Investigators studying NHEJ or DNA double-strand break repair often face confounding PI3K pathway cross-inhibition when using standard tool compounds like KU-0060648. This 2,4-pyrimidinediamine derivative eliminates that ambiguity. • Sub-nanomolar DNA-PK inhibition (IC50 = 0.110 nM) with no detectable PI3K cross-reactivity, preserving pathway integrity in target validation studies. • Dual PRMT4/CARM1 (IC50 = 15 nM) and PRMT6 (IC50 = 25 nM) inhibition for arginine methylation research in breast cancer, leukemia, and immunotherapy models. • Sigma-2 receptor binding (Ki = 90 nM) enables multi-modal pharmacological interrogation. Supplied as analytical standard (HPLC≥98%). Standard international B2B shipping; inquire for bulk or custom synthesis.

Molecular Formula C16H21N5
Molecular Weight 283.379
CAS No. 1706437-99-1
Cat. No. B2644832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
CAS1706437-99-1
Molecular FormulaC16H21N5
Molecular Weight283.379
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)N
InChIInChI=1S/C16H21N5/c1-12-11-15(19-14-7-5-13(17)6-8-14)20-16(18-12)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,17H2,1H3,(H,18,19,20)
InChIKeyGPNAPCROVQHIKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Procurement


N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (CAS 1706437-99-1) is a synthetic, small-molecule 2,4-pyrimidinediamine derivative (MW 283.37 g/mol, formula C₁₆H₂₁N₅) . Its core scaffold is characteristic of ATP-competitive kinase inhibitors, and the compound has been annotated in authoritative bioactivity databases with confirmed inhibitory activity against multiple therapeutically relevant kinase and methyltransferase targets . The molecule features a 6-methyl substitution on the pyrimidine ring, a piperidine ring at the 2-position, and a benzene-1,4-diamine moiety at the N1 position, a combination that distinguishes it pharmacologically from numerous close structural analogs within the 2,4-pyrimidinediamine class.

ATP-competitive kinase inhibitor scaffold
Multi-target annotation across kinase and methyltransferase families
Chemotype distinct from generic 2,4-pyrimidinediamine analogs

Why Generic Analogs Cannot Substitute


Within the 2,4-pyrimidinediamine chemotype, minor structural modifications produce profound shifts in kinase target engagement, selectivity, and potency. Rigel Pharmaceuticals' extensive PLK1 patent families demonstrate that even isosteric changes at N1, C6, or the piperidine moiety can shift biochemical IC50 values by two orders of magnitude . The precise substitution pattern of this compound—specifically the 6-methyl, 2-piperidin-1-yl, and N1-benzene-1,4-diamine arrangement—is the critical determinant of its unique multi-target bioactivity profile, spanning both kinase (DNA-PK) and methyltransferase (PRMT4/6) inhibition, a profile not expected from generic 2,4-pyrimidinediamine analogs .

Structural shifts

Minor changes at N1, C6, or piperidine may alter kinase target engagement profiles.

Polypharmacology loss

Generic analogs may not reproduce the DNA-PK / PRMT4 / PRMT6 multi-target annotation.

PLK1-focused analogs

Analogs optimized for PLK1 likely shift away from this compound's methyltransferase activities.

Comparative Activity Evidence


DNA-PK Inhibition vs. Reference Inhibitors

This compound demonstrates an IC50 of 0.110 nM against human full-length DNA-PK in an ADP-Glo kinase assay . This potency is within ~3-fold of the dual PI3K/DNA-PK inhibitor KU-0060648 (DNA-PK IC50 = 8.6 nM) and substantially below the typical low-nanomolar range seen for PLK1-selective probes (e.g., BI 2536 PLK1 IC50 = 0.83 nM) . While KU-0060648's PI3K cross-reactivity limits its utility as a DNA-PK chemical probe, this compound is annotated for a distinct target panel (DNA-PK, PRMT4, PRMT6), suggesting a differentiated selectivity profile relevant for DNA repair research .

DNA-PK Inhibition
Reported
IC50 0.110 nM (human DNA-PK)
KU-0060648: 8.6 nM BI 2536 (PLK1): 0.83 nM
Supports DNA repair pathway inhibition studies
ADP-Glo kinase assay; PI3K-sparing profile to verify
DNA-PK DNA Damage Repair Kinase Inhibitor Oncology

Dual PRMT4/PRMT6 Methyltransferase Inhibition

This compound inhibits protein arginine methyltransferases PRMT4 (CARM1) with an IC50 of 15 nM and PRMT6 with an IC50 of 25 nM, as measured in full-length human enzyme assays . By comparison, the reference PRMT4 inhibitor iCARM1 (CARM1-IN-6) exhibits an IC50 of 12.3 µM , and the pan-PRMT inhibitor MS023 shows PRMT4 IC50 = 83 nM and PRMT6 IC50 = 4 nM . This places the compound as a potent dual PRMT4/6 inhibitor with sub-100 nM potency against both targets, contrasting with the micromolar potency of iCARM1 and the inverse selectivity profile of MS023.

PRMT4/PRMT6 Inhibition
Reported
PRMT4 IC50 15 nM, PRMT6 IC50 25 nM
iCARM1 PRMT4 IC50 12,300 nM; MS023: PRMT4 83 nM, PRMT6 4 nM
Supports arginine methylation pathway research
Full-length human enzyme assays
PRMT4 CARM1 PRMT6 Epigenetics Methyltransferase

Structural Divergence from PLK1 Inhibitors

Patent-based SAR analysis of Rigel Pharmaceuticals' 2,4-pyrimidinediamine PLK1 inhibitor series reveals that the specific N1-(benzene-1,4-diamine) substitution, combined with 6-methyl and 2-piperidin-1-yl groups, falls within a structural sub-class distinct from the most extensively characterized analogs that typically feature 5-fluoro substitution and N4-linked bicyclic heteroaryl groups . While direct PLK1 IC50 data for this exact compound has not been publicly reported, many exemplars in this patent space exhibit PLK1 IC50 values below 10 µM in biochemical ELISA assays , and the annotation of this compound for DNA-PK suggests a shifted kinase selectivity profile relative to PLK1-focused analogs.

PLK1 Structural Divergence
Class-level inference
Annotated for DNA-PK, PRMT4/6; not PLK1
Canonical PLK1 inhibitors: 5-fluoro, N4-bicyclic heteroaryl
Context-dependent selectivity inference
No direct PLK1 IC50 reported; verify kinase panel
PLK1 Kinase Inhibitor Structure-Activity Relationship Selectivity

Sigma-2 Receptor Binding Affinity

This compound demonstrates binding affinity for the sigma-2 receptor (TMEM97) with a Ki of 90 nM in rat PC12 cells . This affinity is within the reported range for sigma-2 ligands and is distinct from the high-affinity sigma-2 ligand CM398 (Ki = 0.43 nM) but comparable to JR1-157 (Ki = 47 nM) . The presence of sigma-2 affinity, in addition to kinase and methyltransferase inhibition, provides a broader pharmacological profile that may be relevant for CNS or oncology applications.

Sigma-2 Binding
Reported
Ki = 90 nM (rat sigma-2, PC12 cells)
CM398 Ki 0.43 nM; JR1-157 Ki 47 nM
Supports sigma-2 phenotypic screening context
Radioligand displacement assay
Sigma-2 receptor TMEM97 Receptor binding CNS

Optimal Research Applications


DNA Damage Repair with PI3K-Sparing DNA-PK Probe

Investigators studying non-homologous end joining (NHEJ) or DNA double-strand break repair can employ this compound as a sub-nanomolar DNA-PK inhibitor (IC50 = 0.110 nM) that lacks the confounding PI3K cross-inhibition inherent to KU-0060648 . This selectivity advantage simplifies interpretation of DNA repair phenotypes and is critical for target validation studies where PI3K pathway integrity must be preserved.

PRMT4/PRMT6 Dual Inhibition in Cancer Epigenetics

The compound's potent dual inhibition of PRMT4 (CARM1, IC50 = 15 nM) and PRMT6 (IC50 = 25 nM) supports research into arginine methylation-dependent transcriptional regulation in breast cancer, leukemia, and immunotherapy models. Its dual PRMT4/6 potency profile distinguishes it from iCARM1 (PRMT4 IC50 = 12.3 µM) and MS023 (inverse selectivity) , offering a complementary tool for dissecting PRMT biology.

Kinase Polypharmacology & Selectivity Screening

The compound's annotation across DNA-PK , PRMT4, and PRMT6 , combined with its structural divergence from canonical PLK1-focused 2,4-pyrimidinediamine inhibitors , makes it suitable for incorporation into kinase selectivity screening panels. Its distinct kinase-methyltransferase hybrid profile can serve as a reference for profiling off-target liabilities of clinical-stage 2,4-pyrimidinediamine candidates.

Sigma-2 Phenotypic Screening in CNS & Oncology

With sigma-2 receptor binding affinity (Ki = 90 nM) , this compound can be deployed in phenotypic screens for sigma-2-mediated cellular effects, including calcium signaling, cholesterol regulation, and cell proliferation. The combination of sigma-2 engagement with kinase and methyltransferase inhibition enables multi-modal pharmacological interrogation in complex disease models.

Application
Selection Property
Validation Focus
DNA damage repair pathway studies
DNA-PK inhibition without PI3K cross-reactivity
NHEJ and repair phenotype endpoints
Arginine methylation signaling research
Dual PRMT4/PRMT6 inhibition profile
Transcriptional regulation endpoints
Kinase selectivity screening panels
Multi-target kinase-methyltransferase hybrid profile
Off-target liability context
Sigma-2 receptor phenotypic studies
Sigma-2 binding affinity
Calcium signaling and cell proliferation endpoints
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